5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
91322-19-9 |
|---|---|
Molecular Formula |
C10H7ClN6 |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
5-chloro-3-phenyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C10H7ClN6/c11-10-13-8(12)7-9(14-10)17(16-15-7)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14) |
InChI Key |
ZPIHKXORMFSLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3N=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-3-phenyl-1H-[1,2,3]triazole-4-carboxamide with a suitable reagent to form the desired triazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of the chlorine atom with nucleophiles such as potassium cyanide (KCN) or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Nucleophilic Substitution: The major products include 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carbonitrile and 5-alkylated derivatives.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit promising anticancer properties. The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the triazolo moiety can enhance selectivity towards specific cancer types, leading to decreased side effects compared to conventional chemotherapeutics. Such findings underscore the potential for 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine as a lead compound for developing targeted cancer therapies .
Inhibition of Signal Transduction Pathways
The compound has been investigated for its role in modulating signal transduction pathways. Specifically, it has been noted for its ability to inhibit the activity of protein kinases that are crucial in various signaling cascades. This inhibition can lead to reduced cell growth and survival in cancerous tissues. A patent application highlighted its utility in treating diseases characterized by aberrant signaling pathways, such as certain leukemias and lymphomas .
Agricultural Science
Pesticidal Properties
Recent studies have also explored the application of triazolo[4,5-d]pyrimidine derivatives as pesticides. The compound has demonstrated efficacy against various agricultural pests and pathogens. Field trials revealed that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to beneficial insects . This dual action makes it a candidate for integrated pest management strategies.
Materials Science
Development of Functional Materials
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to develop functional materials with enhanced properties. Research has shown that when embedded in polymer films, the compound can impart antimicrobial properties and improve thermal stability. Such materials are valuable in packaging applications where microbial contamination is a concern .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Study | Cancer Therapy | Inhibition of kinase activity led to reduced proliferation of cancer cells; potential for targeted therapy development. |
| Pesticide Trial | Agriculture | Significant reduction in pest populations with low toxicity to non-target species; supports integrated pest management. |
| Material Development | Functional Materials | Enhanced thermal stability and antimicrobial properties when incorporated into polymers; applicable in food packaging. |
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways . For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity . This compound’s ability to interact with a wide range of biological targets makes it a valuable scaffold for drug discovery and development .
Biological Activity
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C10H6ClN5
- IUPAC Name : 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- CAS Number : 17466-00-1
The compound features a triazolo-pyrimidine core structure which is known for its diverse biological activities. The presence of the chlorine atom and phenyl group contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer properties and enzyme inhibition. Here are some key findings from various studies:
Anticancer Activity
Research indicates that compounds containing a triazolo-pyrimidine moiety often exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:
-
Inhibition of Enzymes : Many triazolo-pyrimidines act as inhibitors of critical enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerases
- Targeting Cell Signaling Pathways : These compounds can disrupt various signaling pathways that are crucial for cancer cell survival and proliferation.
Case Studies and Experimental Results
A review of literature highlights several studies focusing on the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
-
Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from low micromolar to sub-micromolar concentrations depending on the specific derivative and cell line tested.
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression. Molecular docking simulations predict favorable binding affinities with key targets like HDACs and thymidylate synthase.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
